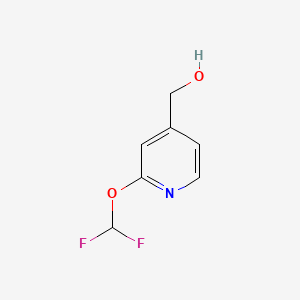

(2-(Difluoromethoxy)pyridin-4-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[2-(difluoromethoxy)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZFHSCXJWGWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736241 | |

| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268516-11-5 | |

| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol typically involves the introduction of the difluoromethoxy group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Difluoromethoxy)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyridine ring .

Wissenschaftliche Forschungsanwendungen

(2-(Difluoromethoxy)pyridin-4-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The structural analogs of (2-(Difluoromethoxy)pyridin-4-yl)methanol differ in substituent groups, positions, and fluorination patterns, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Molecular Properties

*Calculated based on substituents and atomic masses.

Biologische Aktivität

The compound (2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS No. 1268516-11-5) is a pyridine derivative characterized by the presence of a difluoromethoxy group. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 165.14 g/mol |

| CAS Number | 1268516-11-5 |

| LogP | 2.4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group enhances binding affinity, allowing the compound to modulate various biochemical pathways effectively.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes, potentially affecting pathways involved in cancer progression and other diseases. For instance, studies have shown that derivatives of pyridine compounds can inhibit CDC42, a protein associated with cancer cell proliferation .

Biological Activity and Therapeutic Applications

- Anticancer Activity :

- Enzyme Modulation :

- Neuroprotective Effects :

Case Study 1: Anticancer Properties

In a study evaluating various pyridine derivatives, this compound demonstrated significant cytotoxic effects on multiple cancer cell lines. The mechanism was linked to the inhibition of CDC42 activity, leading to reduced cell migration and invasion.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.3 |

| MCF7 (Breast) | 12.7 |

| HeLa (Cervical) | 10.5 |

Case Study 2: IDO Inhibition

Another study focused on the compound's potential as an IDO inhibitor showed promising results in enhancing T-cell responses in vitro when co-administered with checkpoint inhibitors.

| Treatment | T-cell Proliferation (%) |

|---|---|

| Control | 25 |

| Compound Alone | 40 |

| Compound + Checkpoint Inhibitor | 70 |

Q & A

Basic: What are the established synthetic routes for (2-(Difluoromethoxy)pyridin-4-yl)methanol, and how can side products be minimized?

Methodological Answer:

The synthesis of this compound can be inferred from analogous pyridine derivatives. A common approach involves:

- Condensation reactions with difluoromethoxy-containing precursors, as seen in the synthesis of pantoprazole intermediates, where a difluoromethoxy-benzimidazole reacts with a pyridinylmethyl chloride .

- Oxidation control : Overoxidation of thioether intermediates to sulfones is a critical concern. Using controlled stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid) and low-temperature conditions can suppress sulfone formation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC is recommended to isolate the target compound from byproducts like sulfoxides or sulfones .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows a distinctive triplet near δ 6.5–7.0 ppm due to coupling with two fluorine atoms. The pyridine protons appear as a multiplet in δ 7.5–8.5 ppm, and the hydroxymethyl (-CH₂OH) group resonates near δ 4.5–5.0 ppm .

- ¹⁹F NMR : A singlet near δ -120 to -130 ppm confirms the difluoromethoxy moiety .

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with m/z ≈ 202.05 (C₈H₈F₂NO₂) .

Advanced: How does the difluoromethoxy group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects : The difluoromethoxy group is electron-withdrawing due to the electronegativity of fluorine, reducing electron density on the pyridine ring. This can be quantified via Hammett substituent constants (σ ≈ 0.45 for -OCF₂H) .

- Steric Impact : The -OCF₂H group introduces moderate steric bulk, which can hinder nucleophilic attacks at the adjacent pyridine position. Computational studies (e.g., DFT) comparing bond angles and torsion barriers with methoxy or trifluoromethoxy analogs are advised .

- Solubility : Fluorination typically reduces solubility in polar solvents; logP calculations (e.g., using ChemAxon or ACD/Labs) can predict partitioning behavior .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing : Conduct accelerated stability studies by exposing the compound to:

- pH extremes (e.g., 1.2 HCl for gastric stability, pH 7.4 PBS for physiological conditions).

- Thermal stress (40–80°C) and humidity (75% RH) over 1–4 weeks .

- Analytical Monitoring : Use HPLC-MS to track degradation products. For example, hydrolysis of the difluoromethoxy group may yield pyridin-4-ylmethanol and difluoromethoxylated byproducts .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Advanced: What computational strategies are effective for predicting the biological target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to screen against targets of fluorinated pyridines (e.g., kinases, GPCRs). The difluoromethoxy group may enhance binding to hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .

- QSAR Models : Train models using datasets of fluoropyridine derivatives with known IC₅₀ values to predict potency .

Advanced: How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be systematically addressed?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Variability in ATP levels or cell density can skew results .

- Purity Verification : Characterize batches via HPLC (>95% purity) to rule out confounding effects from impurities like sulfones or dehalogenated derivatives .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or technique-dependent biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.